molecular formula C12H8F4N2 B1393087 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine CAS No. 1214330-14-9

5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine

Cat. No. B1393087
M. Wt: 256.2 g/mol
InChI Key: JXMCCSIYCDFEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, also known as FPT, is a compound that has recently gained attention due to its potential applications in the field of medicinal chemistry. FPT has been used in a variety of research studies, including those related to drug development and drug discovery. In particular, FPT has been used as a scaffold to develop novel small molecule drugs that target specific biological pathways.

Scientific Research Applications

Anticancer Properties

Amine derivatives of fluorophenyl-pyridine, similar to 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, have been synthesized and evaluated for their anticancer activities. Studies have shown that these compounds exhibit significant cytotoxicity against various human cancer cell lines, suggesting potential applications in cancer treatment. For instance, certain compounds demonstrated high cytotoxicity against HepG2 and Caco-2 cell lines, indicating their potential as anticancer agents (Vinayak, Sudha, & Lalita, 2017).

Synthesis and Characterization

The synthesis and characterization of fluorophenyl-pyridine derivatives, including trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, have been extensively studied. These compounds have been prepared starting from various amine precursors and characterized using spectroscopic techniques. This research contributes to understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Lyakhovich et al., 2019).

Potential in Fluorescent pH Sensors

Triphenylamine derivatives, including those functionalized with fluorophenyl groups, have been synthesized and characterized for their photophysical properties. Some of these compounds, such as tris(4-(pyridin-4-yl)phenyl)amine, have shown pH-dependent absorptions and emissions, indicating their potential use as fluorescent pH sensors. This suggests that fluorophenyl-pyridine derivatives could be valuable in developing sensitive and selective pH sensing tools (Hu et al., 2013).

Fluorination Techniques

Research has also focused on developing efficient and mild methods for the fluorination of nitrogen-containing aromatics like pyridines. Techniques using silver difluoride at ambient temperatures have been explored, providing insights into the synthesis of fluorinated derivatives of compounds like 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine. Such advancements are crucial for the production of compounds with improved medicinal and chemical properties (Fier & Hartwig, 2013).

properties

IUPAC Name

5-(2-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2/c13-10-4-2-1-3-8(10)7-5-9(12(14,15)16)11(17)18-6-7/h1-6H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMCCSIYCDFEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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